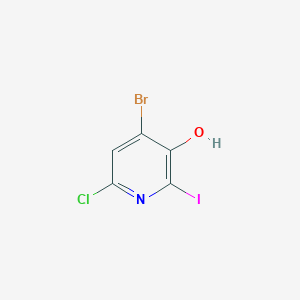

4-Bromo-6-chloro-2-iodopyridin-3-ol

Description

Properties

IUPAC Name |

4-bromo-6-chloro-2-iodopyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClINO/c6-2-1-3(7)9-5(8)4(2)10/h1,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGXYLWVBRQVAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)I)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704620 | |

| Record name | 4-Bromo-6-chloro-2-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232432-51-7 | |

| Record name | 4-Bromo-6-chloro-2-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-2-iodopyridin-3-ol typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:

Halogenation: Introduction of bromine, chlorine, and iodine atoms onto the pyridine ring through electrophilic aromatic substitution reactions.

Hydroxylation: Introduction of the hydroxyl group (-OH) at the 3-position of the pyridine ring, often achieved through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-2-iodopyridin-3-ol can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can be oxidized to form ketones or reduced to form alkanes.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine ketones.

Reduction: Formation of pyridine alkanes.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-6-chloro-2-iodopyridin-3-ol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-2-iodopyridin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol

6-Bromo-2-chloro-4-iodopyridin-3-amine

2-Chloro-6-(hydroxymethyl)-4-iodopyridin-3-ol

- Structure : Position 2: Cl, Position 4: I, Position 6: hydroxymethyl.

- Key Differences : Swapping Br (position 4) for Cl reduces steric hindrance, favoring interactions in enzyme-binding studies. Georganics supplies this derivative for catalysis research .

Halogen-Specific Properties

5-Bromo-6-chloro-3-iodopyridin-2-amine (CAS 800402-06-6)

2-Bromo-3-hydroxy-6-iodopyridine (CAS 129611-32-1)

- Structure : Position 2: Br, Position 6: I, Position 3: OH.

- Key Differences : Absence of a chloro substituent reduces electrophilicity, limiting its use in Suzuki-Miyaura couplings but favoring radical reactions .

Data Tables: Structural and Commercial Comparison

Table 1. Substituent Positions and Molecular Formulas

| Compound Name | Substituents (Positions) | Molecular Formula | CAS Number |

|---|---|---|---|

| 4-Bromo-6-chloro-2-iodopyridin-3-ol | 4-Br, 6-Cl, 2-I, 3-OH | C₅H₂BrClINO | Not available |

| 6-Bromo-2-chloro-4-iodopyridin-3-amine | 6-Br, 2-Cl, 4-I, 3-NH₂ | C₅H₃BrClIN | Not available |

| 2-Bromo-3-hydroxy-6-iodopyridine | 2-Br, 6-I, 3-OH | C₅H₃BrINO | 129611-32-1 |

Table 2. Commercial Availability and Pricing

| Compound Name | Supplier | Catalog Number | Price ($/g) |

|---|---|---|---|

| 6-Bromo-2-chloro-4-iodopyridin-3-amine | HB194 | HB194-1 | 400 |

| 2-Chloro-6-(hydroxymethyl)-4-iodopyridin-3-ol | Georganics | Not provided | Inquiry-based |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-6-chloro-2-iodopyridin-3-ol?

- Methodological Answer : The synthesis typically involves sequential halogenation of a pyridine precursor. For example, bromine and iodine can be introduced via electrophilic substitution, while chlorine may be added using chlorinating agents like thionyl chloride. Reaction conditions (temperature, solvent, catalyst) must be carefully optimized. Purification often employs recrystallization or column chromatography to achieve >95% purity, as seen in analogous halogenated pyridine derivatives .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR will show characteristic signals for the pyridine ring and hydroxyl group. Halogen substituents (Br, Cl, I) deshield adjacent protons.

- IR : A broad peak near 3200–3500 cm confirms the hydroxyl group.

- MS : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak (CHBrClINO) and isotopic patterns due to Br and Cl .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is sensitive to light and moisture due to its halogen substituents. Store at 0–6°C in amber vials under inert gas (e.g., argon). Stability tests should monitor decomposition via HPLC over time, referencing protocols for similar iodopyridines .

Advanced Research Questions

Q. How do the positions of bromine, chlorine, and iodine influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Iodine : Most reactive in cross-coupling due to lower bond dissociation energy. Prioritize substitution at the 2-position.

- Bromine/Chlorine : Require harsher conditions (e.g., Pd(OAc)/XPhos catalyst, elevated temperatures).

- Experimental Design : Compare reaction yields under varying catalysts and temperatures. For example, iodine substitution achieves >80% yield with Pd(PPh) at 80°C, whereas bromine requires 120°C .

Q. What computational methods can predict the regioselectivity of nucleophilic attacks on this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrostatic potential surfaces to identify electron-deficient sites. Compare Mulliken charges on halogenated carbons to predict reactivity trends. Validate predictions with kinetic studies using nucleophiles like amines or thiols .

Q. How can contradictory data on the biological activity of halogenated pyridinols be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). Standardize assays using:

- Dose-Response Curves : Test across 3–4 log units (e.g., 1 nM–100 µM).

- Control Compounds : Include structurally similar analogs (e.g., 3-Bromo-4-methylpyridin-2-ol ).

- Mechanistic Studies : Use siRNA or CRISPR to validate target pathways.

Key Research Recommendations

- Prioritize iodine for functionalization in cross-coupling reactions due to its higher reactivity.

- Use DFT modeling to guide synthetic routes and minimize trial-and-error experimentation.

- Standardize biological assays with positive/negative controls to ensure reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.